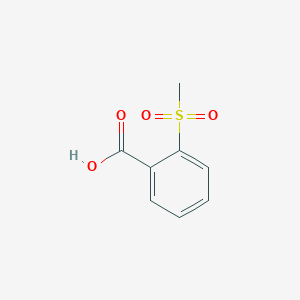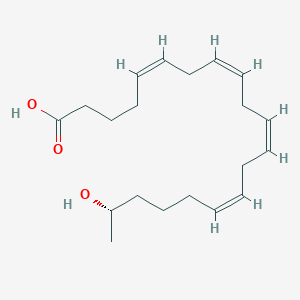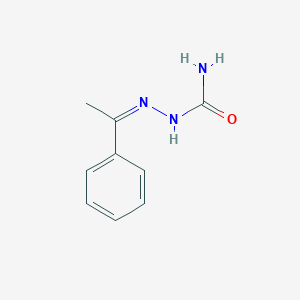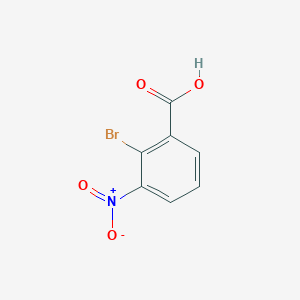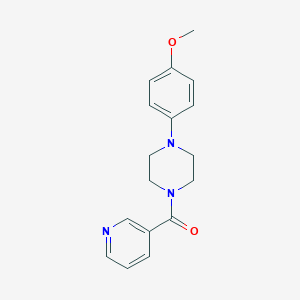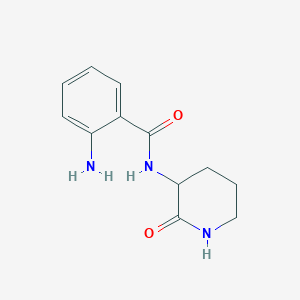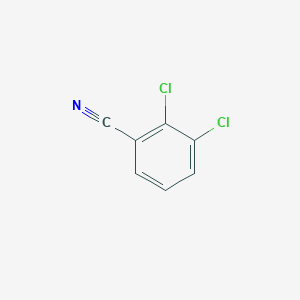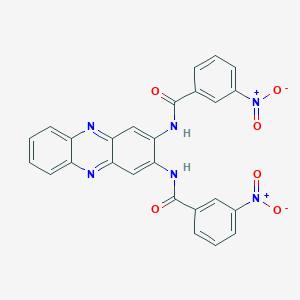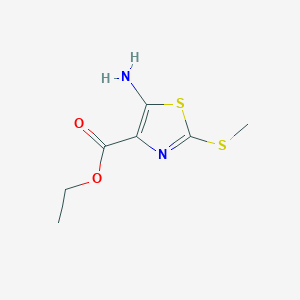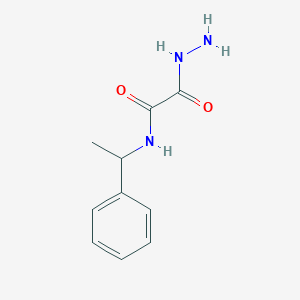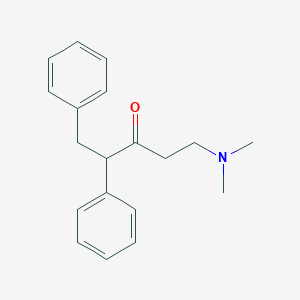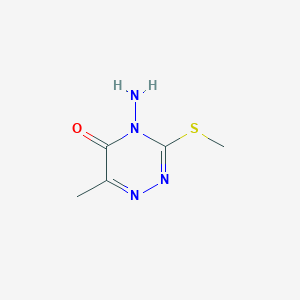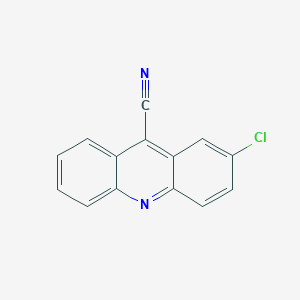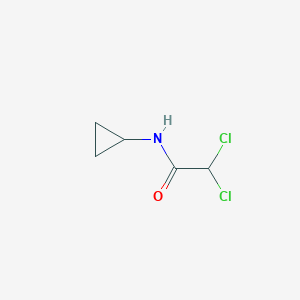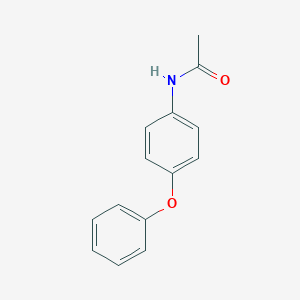
N-(4-苯氧基苯基)乙酰胺
描述
“N-(4-Phenoxyphenyl)acetamide” is a chemical compound with the molecular formula C14H13NO2 . It has a molecular weight of 227.26 .
Synthesis Analysis
The synthesis of “N-(4-Phenoxyphenyl)acetamide” and its derivatives has been described in several papers . For instance, one method involves the reaction of 4-phenoxyphenyl diazonium tetrafluoroborate with copper iodide, phosphoric acid potassium, and water .Molecular Structure Analysis
The molecular structure of “N-(4-Phenoxyphenyl)acetamide” consists of a central acetamide group (CH3CONH-) attached to a 4-phenoxyphenyl group . The InChI code for this compound is 1S/C14H13NO2/c1-11(16)15-12-7-9-14(10-8-12)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
“N-(4-Phenoxyphenyl)acetamide” is a solid at room temperature . . The compound should be stored in a dry environment at room temperature .科学研究应用
Pharmacology
Application Summary
N-(4-Phenoxyphenyl)acetamide and its derivatives have been investigated for their potential therapeutic applications. These compounds are of interest due to their pharmacological activities, which include analgesic properties comparable to or superior than paracetamol .
Methods of Application
Chemical synthesis techniques and computational chemistry applications are utilized to study the drug utilization and biological effects. The focus is on molecular interactions and structure-function relationships .
Results and Outcomes
One derivative, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide, exhibited significant analgesic activity in experimental models .
Material Science
Application Summary
In material science, N-(4-Phenoxyphenyl)acetamide is used due to its solid physical form and stability at room temperature, making it suitable for various material applications .
Methods of Application
The compound is used in the formulation of materials where its purity and stability are crucial. It is handled and stored under conditions to maintain its integrity .
Results and Outcomes
The compound’s consistent quality ensures reliable performance in material science applications, although specific quantitative data is not provided .
Chemical Synthesis
Application Summary
N-(4-Phenoxyphenyl)acetamide serves as a building block in the synthesis of more complex chemical entities, particularly in medicinal chemistry .
Methods of Application
It is involved in reactions where its phenylacetamide group participates in the formation of various derivatives, including chalcone, indole, and quinoline .
Results and Outcomes
The synthesis processes aim to create pharmacologically active compounds with enhanced safety and efficacy profiles .
Analytical Chemistry
Application Summary
This compound is part of a collection of chemicals used for early discovery research, where it may be involved in analytical testing and quality control .
Methods of Application
It is used as a standard or reagent in analytical procedures, although Sigma-Aldrich does not provide analytical data for this product .
Results and Outcomes
The outcomes in analytical chemistry are dependent on the specific tests being conducted, which are not detailed in the available data .
Life Science
Application Summary
In life sciences, N-(4-Phenoxyphenyl)acetamide is used in research that intersects with pharmacology, such as drug design and development .
Methods of Application
The compound is used in research settings, often as a part of studies on drug interactions and biological effects .
Results and Outcomes
The compound contributes to the development of new pharmaceuticals and the improvement of existing ones .
Industrial Chemistry
Application Summary
N-(4-Phenoxyphenyl)acetamide is relevant in industrial chemistry, particularly in the design and development of new pharmaceutical compounds .
Methods of Application
It is used in industrial processes that involve chemical synthesis and computational chemistry to study drugs and their effects .
Results and Outcomes
The focus is on creating derivatives that are successful in terms of safety and efficacy to enhance the quality of life .
This analysis provides a snapshot of the diverse applications of N-(4-Phenoxyphenyl)acetamide in scientific research, highlighting its importance across various scientific disciplines.
Computational Chemistry
Application Summary
In computational chemistry, N-(4-Phenoxyphenyl)acetamide is used to model interactions with biological targets, predict pharmacokinetic properties, and design new drug candidates.
Methods of Application
Advanced computational methods like molecular docking, quantum mechanics, and molecular dynamics simulations are employed to understand the compound’s behavior in biological systems .
Results and Outcomes
The computational studies provide insights into the compound’s potential efficacy and safety profiles, which are crucial for drug development .
Biotechnology
Application Summary
Biotechnological applications involve using N-(4-Phenoxyphenyl)acetamide in enzyme inhibition studies to develop new treatments for diseases.
Methods of Application
The compound is used in assays to determine its inhibitory effects on specific enzymes related to disease pathways .
Results and Outcomes
Findings from these studies can lead to the development of novel therapeutic agents targeting those enzymes .
Organic Electronics
Application Summary
N-(4-Phenoxyphenyl)acetamide may be utilized in the field of organic electronics, particularly in the development of organic semiconductors due to its stable phenyl ring structure.
Methods of Application
The compound could be incorporated into organic semiconductor materials and tested for electrical conductivity and stability .
Results and Outcomes
The performance of these materials in electronic devices would be evaluated, with a focus on their efficiency and durability .
Photodynamic Therapy
Application Summary
This compound has potential applications in photodynamic therapy (PDT) for treating cancer, where it could be used as a photosensitizer or a part of a photosensitizing system.
Methods of Application
N-(4-Phenoxyphenyl)acetamide would be tested for its ability to generate reactive oxygen species upon light activation in cancerous tissues .
Results and Outcomes
The effectiveness of the compound in PDT would be measured by its ability to induce cell death in cancer cells .
Polymer Chemistry
Application Summary
In polymer chemistry, N-(4-Phenoxyphenyl)acetamide could be used as a monomer or a cross-linking agent due to its reactive acetamide group.
Methods of Application
The compound would be polymerized or copolymerized with other monomers to create new polymeric materials .
Results and Outcomes
The properties of the resulting polymers, such as mechanical strength and thermal stability, would be characterized .
Chemical Education
Application Summary
N-(4-Phenoxyphenyl)acetamide can serve as an educational tool in chemical education, demonstrating various chemical reactions and synthesis techniques.
Methods of Application
The compound would be used in laboratory courses to teach students about organic synthesis and analytical methods .
Results and Outcomes
The educational outcomes would be assessed by the students’ ability to understand and perform chemical syntheses and analyses involving the compound .
安全和危害
属性
IUPAC Name |
N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11(16)15-12-7-9-14(10-8-12)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHOMPVYRSEHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212461 | |
| Record name | N-(4-Phenoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809109 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Phenoxyphenyl)acetamide | |
CAS RN |
6312-87-4 | |
| Record name | N-(4-Phenoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6312-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Phenoxyphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6312-87-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Phenoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-PHENOXYPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-PHENOXYPHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSE7U756DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


